tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves the cyclization of a diol intermediate. The diol intermediate can be synthesized from commercially available starting materials . Here is a step-by-step synthetic route:
Synthesis of Diol Intermediate: 4-hydroxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(1-oxo-3-phenylpropyl)benzene-1,3-diol.
Protection of Diol Intermediate: The diol intermediate is protected by reacting it with acetic anhydride and pyridine to form the diacetate derivative.
Oxidation of Diacetate Derivative: The diacetate derivative is oxidized with hydrogen peroxide in acetic acid to form the corresponding lactone.
Reduction of Lactone: The lactone is reduced with sodium borohydride in methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A related compound with similar structural features but different chemical properties.
1,3-Dioxolane: Another compound with a similar dioxolane ring structure.
Uniqueness
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is unique due to its specific ring structure and the presence of both furan and dioxolane rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
122036-85-5 |
---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4/c6-5-8-3-1-7-2-4(3)9-5/h3-4H,1-2H2 |
InChI Key |
WTXSGZSEDKDSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)OC(=O)O2 |
Purity |
95 |
Origin of Product |
United States |
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